Technical Advisory on 5-(3-Aminopropyl)isoxazole (CAS 122018-86-4)
Technical Advisory on 5-(3-Aminopropyl)isoxazole (CAS 122018-86-4)
Initial Analysis and Discrepancy:
A thorough investigation into the scientific and chemical literature for a compound identified as "5-(3-Aminopropyl)isoxazole" with CAS number 122018-86-4 reveals a significant data discrepancy. Our search indicates that there is no publicly available technical data, including physicochemical properties, spectroscopic information, or established synthetic protocols, for a molecule with this specific name and CAS combination.
Furthermore, multiple chemical and biological suppliers incorrectly associate CAS number 122018-86-4 with PLP (139-151) , a synthetic peptide fragment of the human Myelin Proteolipid Protein.[1] This peptide (Sequence: HSLGKWLGHPDKF) is a well-documented encephalitogenic agent used to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, serving as a model for multiple sclerosis research.[2][3] Its molecular formula (C₇₂H₁₀₄N₂₀O₁₇) and molecular weight (1521.74 g/mol ) are fundamentally different from the expected values for 5-(3-Aminopropyl)isoxazole.
Given this critical misidentification in various databases, it is not possible to provide an accurate and scientifically valid technical guide on the requested topic.
Alternative Subject Analysis:
To fulfill the spirit of the original request for an in-depth guide on a core aminoisoxazole structure, this document has been re-focused on a closely related and well-characterized foundational molecule: 5-Aminoisoxazole (CAS 14678-05-8) . This compound serves as a critical building block and provides a solid basis for understanding the properties, reactivity, and applications relevant to researchers, scientists, and drug development professionals in this chemical space.
An In-Depth Technical Guide to 5-Aminoisoxazole (CAS 14678-05-8)
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Aminoisoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that features prominently in medicinal chemistry and materials science.[4][5] Its unique electronic properties, arising from the juxtaposition of an electron-rich amine substituent and the inherent electrophilicity of the isoxazole ring, make 5-aminoisoxazole a versatile and highly valuable synthon.[6] Unlike its 3-aminoisoxazole isomer, the 5-amino-substituted core offers a distinct reactivity profile that has been exploited for the synthesis of a wide array of complex molecular architectures.[6][7]
This guide provides a detailed examination of the core properties, synthesis, reactivity, and applications of 5-Aminoisoxazole, offering field-proven insights into its strategic use in modern organic and medicinal chemistry.
Core Physicochemical and Spectroscopic Profile
The accurate identification and characterization of 5-Aminoisoxazole are foundational to its successful application. The primary data points are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14678-05-8 | [8] |
| Molecular Formula | C₃H₄N₂O | [8] |
| Molecular Weight | 84.08 g/mol | [8] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 85-87 °C | |
| IUPAC Name | 1,2-oxazol-5-amine | [8] |
| ¹H NMR | Chemical shifts are crucial for distinguishing from the 3-amino isomer. The proton at the 3-position (H3) is generally more shielded (observed at a higher field) compared to the H5 proton of 3-aminoisoxazole. | |
| ¹³C NMR | The carbon atom bearing the amino group (C5) exhibits a distinct chemical shift that is diagnostic for the isomer. | [8] |
| Mass Spec (EI) | Molecular Ion Peak (M⁺) at m/z = 84. | [8] |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the isoxazole ring, and N-O bond vibrations. | [8] |
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of the 5-aminoisoxazole core is a critical first step for its utilization. The reactivity of the resulting scaffold is governed by the interplay between the nucleophilic amino group and the isoxazole ring's unique electronic structure.
Synthetic Strategy: 1,3-Dipolar Cycloaddition
A robust and regioselective method for constructing the 5-aminoisoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines.[9] This approach is powerful because the intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to directly afford the aromatized 5-aminoisoxazole product.
Causality of Experimental Choice: The choice of an α-cyanoenamine as the dipolarophile is strategic. The cyano group acts as an effective leaving group upon rearomatization, and the enamine directs the regioselectivity of the cycloaddition to yield the desired 5-amino substitution pattern.[9]
Caption: Conceptual Workflow for 5-Aminoisoxazole Synthesis
Key Reactivity Patterns
The utility of 5-aminoisoxazoles stems from their versatile reactivity:
-
N-Functionalization: The primary amino group is a potent nucleophile, readily participating in acylation, alkylation, and sulfonylation reactions. This allows for the straightforward introduction of diverse side chains and pharmacophores.[7]
-
N-H Insertion Reactions: In the presence of rhodium catalysts, 5-aminoisoxazoles can react with α-diazocarbonyl compounds to yield α-amino acid derivatives, providing a direct route to novel unnatural amino acids.[7][10]
-
Wolff Rearrangement: Under thermal conditions, the reaction with α-diazocarbonyl compounds can be directed towards a Wolff rearrangement, selectively forming N-isoxazole amides.[7] This chemodivergent reactivity, controlled by the choice of catalyst or thermal conditions, highlights the sophisticated utility of the scaffold.
-
Ring-Opening and Rearrangement: The N-O bond of the isoxazole ring is inherently weak and can be cleaved under specific reductive or basic conditions. For instance, treatment of some 5-arylisoxazoles with hydrazine can lead to ring-opening and recyclization to form 5-aminopyrazoles, demonstrating its use as a masked 1,3-dicarbonyl equivalent.[11][12]
Caption: Reactivity Pathways of the 5-Aminoisoxazole Core
Applications in Drug Discovery and Organic Synthesis
The 5-aminoisoxazole motif is a cornerstone in the development of biologically active agents and complex organic molecules.
-
Medicinal Chemistry: Derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.[6][13] The ability to easily functionalize the 5-amino position allows for rapid library synthesis and structure-activity relationship (SAR) studies.
-
Agrochemicals: Certain aminoisoxazole derivatives are used in crop protection as herbicides and fungicides.[6]
-
Synthetic Intermediates: As discussed, their role as precursors to other heterocyclic systems like pyrazoles or as masked enaminones makes them highly valuable in multi-step synthetic campaigns.[6][11]
Experimental Protocol: Representative N-Acylation
This protocol provides a generalized, self-validating procedure for the N-acylation of a 5-aminoisoxazole derivative, a common and fundamental transformation.
Objective: To synthesize an N-acyl-5-aminoisoxazole derivative.
Materials:
-
5-Amino-3-arylisoxazole (1.0 eq)
-
Acyl Chloride or Anhydride (1.1 eq)
-
Aprotic Solvent (e.g., Dichloromethane, THF)
-
Tertiary Amine Base (e.g., Triethylamine, DIPEA) (1.5 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium or Sodium Sulfate
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-amino-3-arylisoxazole (1.0 eq) and dissolve in the chosen aprotic solvent (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the tertiary amine base (1.5 eq) dropwise while stirring. Rationale: The base acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition. Rationale: Slow, cooled addition controls the exothermicity of the reaction and minimizes potential side reactions.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish. The reaction is complete when the starting material is fully consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining acyl chloride and neutralize acid), water, and brine. Rationale: This sequence removes acidic byproducts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-acyl-5-aminoisoxazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
While specific toxicity data for 5-Aminoisoxazole is limited, standard laboratory precautions for handling fine chemicals should be observed. As with many amino-heterocycles, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Aminoisoxazole is a foundational heterocyclic building block whose strategic value lies in its distinct and versatile reactivity. The nucleophilic amino group, coupled with the unique electronic nature of the isoxazole ring, provides chemists with a powerful platform for constructing complex molecules. A clear understanding of its properties, synthesis, and reactivity patterns is essential for its effective application in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials.
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Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. (2019). ResearchGate. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]
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One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (n.d.). Molecules. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). PMC. [Link]
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5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). MDPI. [Link]
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